Monoacetoxyscirpenol

Overview

Description

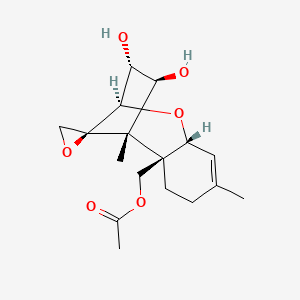

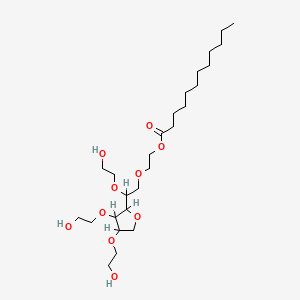

Monoacetoxyscirpenol is a mycotoxin produced by Fusarium roseum and Fusarium sulphureum . It belongs to the family of Trichothecenes, which are sesquiterpene mycotoxins characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetyl, or other substituents .

Synthesis Analysis

Trichothecenes, including this compound, are naturally occurring sesquiterpenoid epoxides. They are powerful inhibitors of eukaryotic protein synthesis, are phytotoxic, insecticidal, and toxic to animals . A rapid, robust, sensitive, and specific LC-MS/MS assay has been developed for the detection of several major classes of known toxic mycotoxins, including this compound .

Molecular Structure Analysis

This compound has a molecular formula of C17H24O6 . Its average molecular mass is 324.369 g/mol, and its monoisotopic mass is 324.157 g/mol .

Chemical Reactions Analysis

Trichothecenes, including this compound, are metabolically transformed to less toxic metabolites by reactions such as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H24O6 . Its average molecular mass is 324.369 g/mol, and its monoisotopic mass is 324.157 g/mol .

Scientific Research Applications

Metabolic Studies and Kinetic Profiles

Monoacetoxyscirpenol has been identified as a key metabolite in studies exploring the metabolic pathways of related compounds. Bauer et al. (1985) found that after oral administration of diacetoxyscirpenol in pigs, this compound was one of the metabolites detected, indicating its role in the metabolic processing of trichothecenes in animals (Bauer et al., 1985).

Development of Analytical Methods

Asam and Rychlik (2006) developed a stable isotope dilution assay (SIDA) for quantitating type A trichothecenes, including this compound, in foods and feeds. This study highlights the importance of this compound in the analytical chemistry field for food safety testing (Asam & Rychlik, 2006).

Study of Fusarium Toxins

Schollenberger, Drochner, and Müller (2007) reviewed the scirpentriol family of type-A trichothecene toxins, including this compound, discussing their structure, biosynthesis, analysis, and toxicity. This research underlines the significance of this compound in the broader context of mycotoxin research (Schollenberger et al., 2007).

Pharmacokinetics in Veterinary Medicine

Coppock et al. (1987) studied the pharmacokinetics of diacetoxyscirpenol, with this compound being a significant metabolite in this process in both swine and cattle. This research has implications for understanding how animals metabolize trichothecenes and the role of this compound in this process (Coppock et al., 1987).

Antibody Production and Immunoassays

Chu, Liang, and Zhang (1984) developed antibodies against diacetoxyscirpenol, a closely related compound to this compound, and explored their specificity, including towards this compound. This work is important for the development of immunoassays and diagnostic tools involving this compound (Chu et al., 1984).

Natural Occurrence and Toxicity Studies

Studies by Mirocha et al. (1976) and Ademoyero and Hamilton (1991) have explored the natural occurrence of this compound in feedstuff and its toxic effects in broiler chickens, respectively. These studies contribute to the understanding of the ecological presence and potential health impacts of this compound (Mirocha et al., 1976); (Ademoyero & Hamilton, 1991).

Insect Metabolism Research

Dowd and Middlesworth (1989) investigated the metabolism of 4-monoacetoxyscirpenol by various insects, providing insights into how different species metabolize this compound, which is crucial for ecological and environmental toxicity studies (Dowd & Middlesworth, 1989).

Mechanism of Action

Target of Action

15-Acetoxyscirpenol, also known as Monoacetoxyscirpenol, is a trichothecene mycotoxin that primarily targets Caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

15-Acetoxyscirpenol induces apoptosis and inhibits cell growth in a dose-dependent manner by activating caspases independent of caspase-3 . This interaction with caspases triggers a cascade of events leading to cell death.

Biochemical Pathways

The compound’s interaction with caspases disrupts normal cellular biochemical pathways. Specifically, it induces apoptosis, a form of programmed cell death. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, membrane blebbing, and DNA fragmentation .

Result of Action

The activation of caspases by 15-Acetoxyscirpenol leads to apoptosis, resulting in the inhibition of cell growth. For instance, it has been shown to inhibit the growth of Jurkat T cells in a dose-dependent manner . The ultimate result of this action at the cellular level is a reduction in the number of proliferating cells and an increase in cell death.

Safety and Hazards

properties

IUPAC Name |

[(1S,2R,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXDUBNENLKYTC-OINWIYPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017578 | |

| Record name | 15-Acetoxyscirpen-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2623-22-5 | |

| Record name | 15-Acetoxyscirpen-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Acetoxyscirpen-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Acetoxyscirpenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCIRPENOL 15-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9XD0SRM7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?

A1: this compound is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].

Q2: What other trichothecenes are commonly found alongside this compound in contaminated grains?

A2: this compound often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].

Q3: How does the structure of this compound influence its toxicity compared to other scirpenol mycotoxins?

A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that this compound is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in this compound may contribute to its toxicity profile [, ].

Q4: Are there differences in the sensitivity of chickens to this compound compared to other scirpenol toxins?

A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, this compound was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].

Q5: How does this compound affect feather development in chicks?

A6: this compound was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].

Q6: How is this compound metabolized in animals?

A7: this compound is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where this compound was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].

Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?

A7: Several analytical methods are available for detecting and quantifying this compound, including:

- Gas chromatography-mass spectrometry (GC-MS) [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]

- Thin-layer chromatography (TLC) [, , ]

Q8: Are there specific challenges associated with analyzing this compound in complex matrices like food and feed?

A9: Yes, analyzing this compound in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].

Q9: Is there evidence for the existence of "masked" forms of this compound in contaminated samples?

A10: Yes, research has identified this compound-glucoside (MASGlc) in corn powder samples []. This "masked" form of this compound, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].

Q10: How do the levels of this compound contamination differ between conventionally and organically produced oats?

A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of this compound contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.

Q11: What is the significance of studying the accumulation kinetics of this compound and related toxins in infected grains?

A12: Understanding the accumulation kinetics of this compound and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.

Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce this compound?

A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including this compound []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.

Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of this compound contamination in wheat?

A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including this compound []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.

Q14: What are the potential implications of finding multiple mycotoxins, including this compound, co-occurring in a single sample?

A15: The co-occurrence of multiple mycotoxins, including this compound, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)